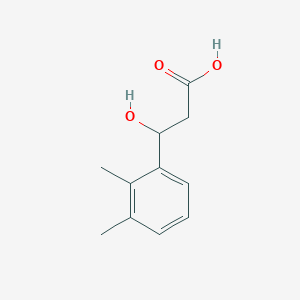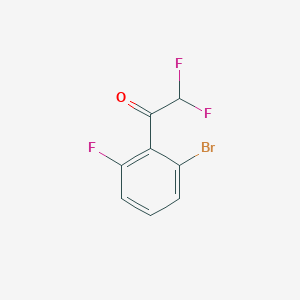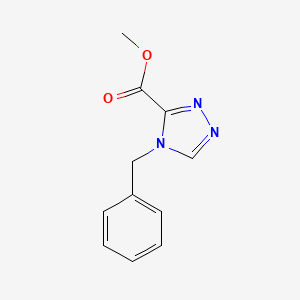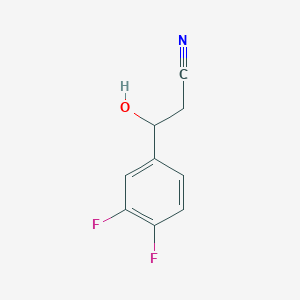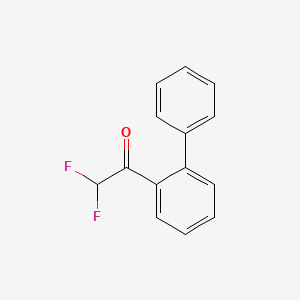
1-Biphenyl-2-yl-2,2-difluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Biphenyl-2-yl-2,2-difluoro-ethanone is a chemical compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone can be synthesized through various methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Biphenyl-2-yl-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated biphenyl derivatives.
Reduction: Biphenyl-2-yl-2,2-difluoroethanol.
Oxidation: Biphenyl-2-yl-2,2-difluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
1-Biphenyl-2-yl-2,2-difluoro-ethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Biphenyl-2-yl-2,2-difluoro-ethanone involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-([1,1’-Biphenyl]-2-yl)ethanone: Similar structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
2,2’-Difluoro-1,1’-biphenyl: Contains the biphenyl and fluorine moieties but lacks the ethanone group, leading to distinct reactivity and applications.
Uniqueness: 1-Biphenyl-2-yl-2,2-difluoro-ethanone stands out due to the combination of the biphenyl group, fluorine atoms, and ethanone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H10F2O |
|---|---|
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H10F2O/c15-14(16)13(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H |
InChI-Schlüssel |
PTXUHOWMVISYQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


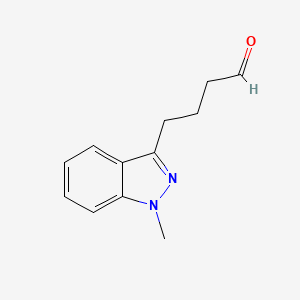


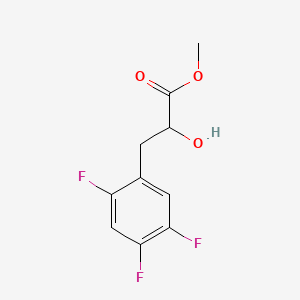
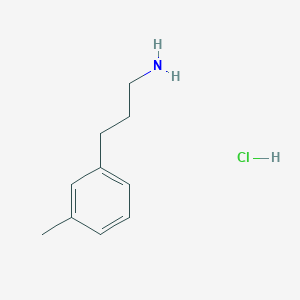
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
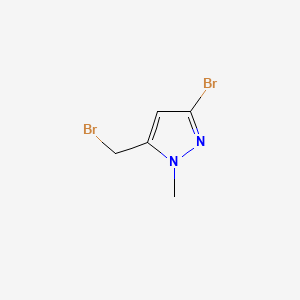
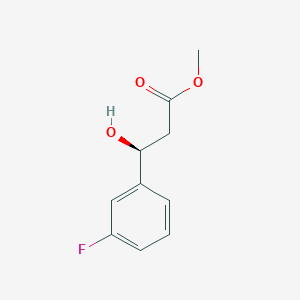
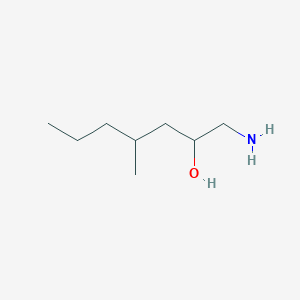
![Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
